

Spectroscopic Analysis of 1H-Indol-3-ol: A Technical Guide

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Compound of Interest		
Compound Name:	1H-Indol-3-ol	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **1H-Indol-3-ol** (also known as indoxyl), a key heterocyclic compound relevant in various fields, including organic synthesis and drug development. This document details the expected spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1H-Indol-3-ol**. It is important to note that a complete, experimentally verified dataset with full assignments is not readily available in the public domain. Therefore, the data presented is a consolidation of reported values and predicted data based on the analysis of the indole scaffold and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR (Proton NMR) Data for 1H-Indol-3-ol

Solvent: D2O



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (N-H)	~8.10	br s	-
H-2	~6.85	S	-
H-4	7.51	d	~7.8
H-5	7.16	t	~7.5
H-6	7.27	t	~7.6
H-7	7.30	d	~8.0

Table 2: 13C NMR (Carbon NMR) Data for 1H-Indol-3-ol

Solvent: D2O (Predicted)

Carbon	Chemical Shift (δ, ppm)
C-2	~123.5
C-3	~135.0
C-3a	~128.0
C-4	~121.0
C-5	~122.5
C-6	~120.0
C-7	~112.0
C-7a	~137.0

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1H-Indol-3-ol



Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3400-3300	O-H stretch	Hydroxyl
~3350	N-H stretch	Amine
~3100-3000	C-H stretch	Aromatic
~1620-1580	C=C stretch	Aromatic ring
~1470-1450	C=C stretch	Aromatic ring
~1250-1200	C-O stretch	Phenolic hydroxyl
~750-730	C-H bend (out-of-plane)	ortho-disubstituted benzene

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima for 1H-Indol-3-ol

Solvent: Methanol

Wavelength (λmax, nm)	Molar Absorptivity (ε, M ⁻¹ cm ⁻¹)
~220	~25,000
~275	~6,000
~290 (shoulder)	~5,000

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 1H-Indol-3-ol in 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.



- Instrument Setup:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Tune and shim the probe to the specific solvent and sample.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
 - Use a standard pulse sequence for proton NMR (e.g., 'zg30').
 - Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. A
 relaxation delay of 1-2 seconds is typically sufficient.
- Data Acquisition: Acquire the Free Induction Decay (FID).
- Data Processing:
 - Apply a Fourier transform to the FID.
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., D_2O at δ 4.79 ppm).
 - Integrate the peaks to determine the relative number of protons.
 - Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.

2.1.2. ¹³C NMR Spectroscopy

- Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Dissolve 20-50 mg of **1H-Indol-3-ol** in 0.6-0.7 mL of a deuterated solvent.
- Instrument Setup:
 - Use a spectrometer with a carbon-observe probe.
 - Tune and shim the probe.



- Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
- Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for each carbon, which simplifies the spectrum.
- A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary due to the low natural abundance and longer relaxation times of the ¹³C nucleus.
- Data Acquisition: Acquire the FID.
- Data Processing:
 - Apply a Fourier transform to the FID.
 - Phase correct the spectrum.
 - \circ Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., DMSO-d₆ at δ 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Solid):
 - KBr Pellet Method: Grind a small amount (1-2 mg) of 1H-Indol-3-ol with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
- Instrument Setup:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.



- ∘ Set the spectral range (e.g., 4000-400 cm⁻¹).
- Select the number of scans to be averaged (e.g., 16 or 32) for a good signal-to-noise ratio.
- Data Acquisition: Place the sample in the spectrometer and acquire the IR spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of 1H-Indol-3-ol of a known concentration (e.g., 1 mg/mL) in a
 UV-grade solvent (e.g., methanol or ethanol).
 - Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).
- Instrument Setup:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
 - Set the desired wavelength range for scanning (e.g., 200-400 nm).
- Data Acquisition:
 - Record a baseline spectrum with the blank solution in both the sample and reference beams.
 - Replace the blank in the sample beam with the cuvette containing the 1H-Indol-3-ol solution.
 - Acquire the UV-Vis absorption spectrum.
- Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and, if the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-



Lambert law (A = ε cl).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **1H-Indol-3-ol**.

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